molecular formula C15H17NO5S B11684449 Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B11684449
M. Wt: 323.4 g/mol
InChI Key: DCRXHPHOENIGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a benzamido group substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzamido Intermediate: The starting material, 2,4-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with an amine to form the benzamido intermediate.

    Cyclization to Form the Thiophene Ring: The benzamido intermediate undergoes cyclization with a suitable sulfur source, such as Lawesson’s reagent, to form the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzamido moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiophene derivatives

    Substitution: Alkylated benzamido derivatives

Scientific Research Applications

Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of organic semiconductors and photovoltaic devices.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
  • 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide

Uniqueness

Methyl 3-(2,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the specific substitution pattern on the thiophene ring and the presence of the benzamido group with methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 4-[(2,4-dimethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate

InChI

InChI=1S/C15H17NO5S/c1-19-9-4-5-10(12(8-9)20-2)14(17)16-11-6-7-22-13(11)15(18)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

DCRXHPHOENIGNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.